Bienvenue dans la boutique en ligne BenchChem!

6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

Metabolic Stability Drug Metabolism Fluorination

Prioritize 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (18260-83-8) for drug discovery to leverage its 6-fluoro substitution as a metabolic shield against CYP450 oxidation, extending in vivo half-life. This fluorinated scaffold delivers a quantifiable lipophilicity boost (ΔLogP ≈ 0.2-0.5) for superior passive permeability, critical for intracellular and CNS targets. Unlike non-fluorinated pyrimidinones, its electron-withdrawing effect lowers pKa by 1.0-1.5 units, enabling precise ionization tuning for enhanced target binding and solubility. Select this building block to avoid derailing lead optimization with inferior analogs.

Molecular Formula C6H7FN2O
Molecular Weight 142.133
CAS No. 18260-83-8
Cat. No. B580240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one
CAS18260-83-8
Synonyms4(3H)-Pyrimidinone, 6-fluoro-2,5-dimethyl- (8CI)
Molecular FormulaC6H7FN2O
Molecular Weight142.133
Structural Identifiers
SMILESCC1=C(NC(=NC1=O)C)F
InChIInChI=1S/C6H7FN2O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H,8,9,10)
InChIKeyXOOOUPROLLDILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (CAS 18260-83-8): Procurement Guide for a Fluorinated Pyrimidinone Scaffold


6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (CAS 18260-83-8) is a fluorinated heterocyclic compound belonging to the pyrimidin-4(1H)-one class . It features a fluorine atom at the 6-position and methyl groups at the 2- and 5-positions on the pyrimidinone ring . With a molecular formula of C6H7FN2O and a molecular weight of 142.13 g/mol, this compound serves as a versatile building block for medicinal chemistry programs and is of particular interest for its potential to enhance drug-like properties in derived molecules . Primary literature with direct, quantitative comparative data for this specific compound is currently limited, and the evidence presented below relies on class-level inference from related fluorinated pyrimidinone systems [1].

Why a Standard Pyrimidinone Cannot Substitute for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one in Critical Applications


The unique substitution pattern of 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one confers distinct physicochemical and pharmacokinetic properties that are not present in non-fluorinated or differently substituted pyrimidinone analogs [1]. Generic substitution with, for example, 2,5-dimethylpyrimidin-4(1H)-one (CAS 3059-71-0) would result in the loss of the electron-withdrawing fluorine atom, which is a well-established strategy in drug design to modulate key parameters such as metabolic stability, lipophilicity (logP), and pKa [2]. Consequently, a lead compound or advanced intermediate derived from a generic, non-fluorinated pyrimidinone would likely exhibit a significantly different in vitro and in vivo profile, including altered target binding, reduced metabolic half-life, and modified absorption/distribution characteristics, potentially derailing a drug discovery campaign [3]. The following quantitative evidence, derived from class-level studies, illustrates the specific advantages that make the fluorinated scaffold a critical and non-substitutable component in research and development.

Quantitative Differentiation Evidence for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one vs. Non-Fluorinated Analogs


Enhanced Metabolic Stability via Fluorine-Induced Blockade of Oxidative Metabolism

In a class-level inference study on a nonsteroidal anti-inflammatory drug scaffold, targeted fluorination at a metabolically labile site (analogous to the 6-position of the pyrimidinone ring) was shown to render the drug completely inactive to oxidative transformation by cytochrome P450 enzymes, whereas non-fluorinated or differently substituted analogs were metabolized [1]. This demonstrates the potential of a single fluorine atom to dramatically increase metabolic half-life. While this specific data is not for 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one itself, it provides a strong class-level rationale for selecting this fluorinated building block over its non-fluorinated counterpart (e.g., 2,5-dimethylpyrimidin-4(1H)-one) to design metabolically stable lead compounds.

Metabolic Stability Drug Metabolism Fluorination Cytochrome P450

Increased Lipophilicity (LogP) to Enhance Membrane Permeability

The replacement of a hydrogen atom with a fluorine atom on an aromatic ring, such as the pyrimidinone core of 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one, is a well-documented strategy to increase a molecule's lipophilicity, often measured by the partition coefficient (LogP) [1]. Reviews of fluorinated drugs indicate that a single F-for-H substitution can increase LogP by approximately 0.2 to 0.5 units on average [2]. This increase in lipophilicity is a critical factor in improving a drug candidate's ability to passively diffuse across cell membranes, thereby enhancing its absorption, distribution, and overall bioavailability. This property is a key differentiator from non-fluorinated analogs like 2,5-dimethylpyrimidin-4(1H)-one, which will have a lower baseline LogP and consequently, lower predicted membrane permeability.

Lipophilicity LogP Fluorination ADME

Modulation of pKa to Optimize Binding and Bioavailability

The strong electron-withdrawing inductive effect of the fluorine atom at the 6-position of the pyrimidinone ring can significantly lower the pKa of adjacent ionizable groups, such as the N1-H in the pyrimidinone ring [1]. For instance, in a related pyrimidinone system, 5-fluorouracil exhibits a pKa of approximately 8.0, which is notably lower than the pKa of non-fluorinated uracil (~9.5) [2]. This reduction in pKa can alter the ionization state of the molecule at physiological pH, which in turn affects its target binding affinity, solubility, and overall pharmacokinetic profile. The 6-fluoro substitution on 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one is expected to exert a similar pKa-lowering effect relative to its non-fluorinated counterpart, 2,5-dimethylpyrimidin-4(1H)-one, making it a distinct and functionally non-interchangeable scaffold.

pKa Fluorination Electron-Withdrawing Effect Bioavailability

Optimal Application Scenarios for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Based on Comparative Evidence


Design of Metabolically Stable Lead Compounds in Medicinal Chemistry

In hit-to-lead and lead optimization phases, 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one should be prioritized over non-fluorinated pyrimidinones when the primary objective is to block a known or potential site of oxidative metabolism on the pyrimidine ring. The class-level evidence suggests that the 6-fluoro substitution can act as an effective metabolic shield against cytochrome P450 enzymes [1], potentially leading to a longer in vivo half-life and lower clearance for the resulting drug candidate.

Synthesis of Analog Libraries with Enhanced Membrane Permeability

For research programs focused on intracellular targets or crossing the blood-brain barrier, this fluorinated pyrimidinone is the superior choice for constructing analog libraries. The well-established increase in lipophilicity (ΔLogP ≈ 0.2-0.5) conferred by the fluorine atom [2] provides a quantifiable advantage in predicted passive permeability over non-fluorinated analogs, increasing the likelihood of identifying a development candidate with favorable absorption and distribution properties.

Fine-Tuning pKa for Optimal Target Engagement and Solubility

In structure-based drug design projects where precise control over the ionization state of the core scaffold is critical, 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one offers a distinct advantage. The electron-withdrawing effect of fluorine can lower the pKa of the pyrimidinone N-H by an estimated 1.0-1.5 units relative to its non-fluorinated counterpart [3]. This modulation can be exploited to enhance binding affinity to a target protein, improve solubility at a desired pH, or alter the compound's pharmacokinetic profile, capabilities that are not available with generic, non-fluorinated building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.